4-(Diethylamino)pyridine-2,6-dicarboxylic acid
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Overview
Description
4-(Diethylamino)pyridine-2,6-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a diethylamino group at the 4-position and carboxylic acid groups at the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)pyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethylpyridine derivatives. Another method includes the oxidation of furan-2-yl substituents in the 2,6-positions of pyridine . The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Diethylamino)pyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid): Similar in structure but lacks the diethylamino group.
2,4-Pyridinedicarboxylic Acid: Another isomer with carboxylic acid groups at different positions.
Quinolinic Acid (2,3-Pyridinedicarboxylic Acid): Differently substituted pyridine derivative.
Uniqueness
4-(Diethylamino)pyridine-2,6-dicarboxylic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other pyridine derivatives may not be suitable.
Properties
CAS No. |
85238-98-8 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-(diethylamino)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-3-13(4-2)7-5-8(10(14)15)12-9(6-7)11(16)17/h5-6H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
BKRJUUQQWPLBKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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